molecular formula C13H11ClN2O3S B10970510 3-chloro-N-(4-sulfamoylphenyl)benzamide CAS No. 19411-45-1

3-chloro-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B10970510
CAS No.: 19411-45-1
M. Wt: 310.76 g/mol
InChI Key: XSMJQBIVDSJLTG-UHFFFAOYSA-N
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Description

3-chloro-N-(4-sulfamoylphenyl)benzamide is an organic compound with the molecular formula C13H11ClN2O3S It is a derivative of benzamide, featuring a chloro group at the 3-position and a sulfamoylphenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-aminobenzenesulfonamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: The major products are the corresponding substituted benzamides, where the chloro group is replaced by the nucleophile.

    Oxidation and Reduction Reactions: The major products depend on the specific reaction conditions but can include hydroxylated or reduced derivatives of the original compound.

Scientific Research Applications

3-chloro-N-(4-sulfamoylphenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(4-sulfamoylphenyl)benzamide is unique due to the specific positioning of the chloro and sulfamoyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds.

Properties

CAS No.

19411-45-1

Molecular Formula

C13H11ClN2O3S

Molecular Weight

310.76 g/mol

IUPAC Name

3-chloro-N-(4-sulfamoylphenyl)benzamide

InChI

InChI=1S/C13H11ClN2O3S/c14-10-3-1-2-9(8-10)13(17)16-11-4-6-12(7-5-11)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19)

InChI Key

XSMJQBIVDSJLTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N

solubility

10 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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